5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

描述

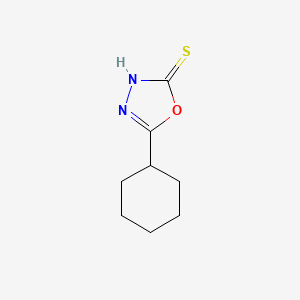

5-环己基-1,3,4-恶二唑-2(3H)-硫酮是一种化学化合物,分子式为C8H12N2OS,分子量为184.26 g/mol 。它以其独特的结构而闻名,该结构包括一个连接到恶二唑环的环己基,在2位有一个硫酮基。 该化合物主要用于科学研究和工业应用 .

准备方法

合成路线和反应条件

5-环己基-1,3,4-恶二唑-2(3H)-硫酮的合成通常涉及在特定条件下适当前体的环化。 一种常见的方法是将环己基肼与二硫化碳和适当的酰氯反应,形成恶二唑环 。反应条件通常包括:

温度: 中等至高温(例如,60-100°C)

溶剂: 常用溶剂包括乙醇或乙腈

催化剂: 酸性催化剂,例如盐酸或硫酸

工业生产方法

在工业环境中,5-环己基-1,3,4-恶二唑-2(3H)-硫酮的生产可能涉及连续流工艺,以确保一致的质量和产量。 自动化反应器和对反应参数的精确控制对于大规模生产至关重要 .

化学反应分析

反应类型

5-环己基-1,3,4-恶二唑-2(3H)-硫酮会经历各种化学反应,包括:

氧化: 硫酮基可以氧化形成亚砜或砜。

还原: 恶二唑环可以在特定条件下被还原。

取代: 环己基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件

氧化剂: 过氧化氢,间氯过氧苯甲酸

还原剂: 氢化铝锂,硼氢化钠

取代试剂: 卤代烷烃,卤代芳烃

主要产物

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol and its derivatives as anticancer agents:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

- Case Study : A study reported that compounds derived from 5-cyclohexyl-1,3,4-oxadiazole exhibited IC50 values as low as 4.56 μM against MCF-7 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented:

- Research Findings : In vitro studies have shown that certain derivatives possess significant anti-inflammatory activity with IC50 values lower than that of standard anti-inflammatory drugs like diclofenac .

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antidiabetic Activity

This compound has been evaluated for its antidiabetic properties:

- In Vivo Studies : Research using genetically modified diabetic models such as Drosophila melanogaster indicated that certain derivatives significantly reduced glucose levels .

- Mechanism : The antidiabetic effects are attributed to the enhancement of insulin sensitivity and modulation of glucose metabolism.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from benzohydrazide. Characterization techniques such as FT-IR, NMR spectroscopy (both and ), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | IC50 = 4.56 μM against MCF-7 cells |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Lower IC50 than diclofenac (157 μg/mL) |

| Antidiabetic | Modulation of glucose metabolism | Significant glucose level reduction in Drosophila |

作用机制

5-环己基-1,3,4-恶二唑-2(3H)-硫酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节其活性。 硫酮基特别活泼,使化合物能够与靶蛋白形成共价键,从而导致其功能发生改变 .

相似化合物的比较

类似化合物

- 5-苯基-1,3,4-恶二唑-2(3H)-硫酮

- 5-甲基-1,3,4-恶二唑-2(3H)-硫酮

- 5-乙基-1,3,4-恶二唑-2(3H)-硫酮

独特性

5-环己基-1,3,4-恶二唑-2(3H)-硫酮之所以独特,是因为它存在环己基,这赋予了它特定的空间和电子性质。 这使其与其他恶二唑衍生物不同,并可能影响其反应性和生物活性 .

生物活性

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as the underlying mechanisms of action.

- Molecular Formula : C8H12N2OS

- Molecular Weight : 184.26 g/mol

- Structure : The compound features an oxadiazole ring with a cyclohexyl group and a thiol (-SH) functional group, which contributes to its reactivity and biological properties.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins involved in cell signaling and proliferation. The thiol group allows it to form covalent bonds with cysteine residues in target proteins, leading to:

- Inhibition of Growth Factors : The compound interferes with growth factor signaling pathways, which are crucial for cell proliferation and survival.

- Antiproliferative Effects : It has been shown to inhibit the proliferation of cancer cells by affecting key enzymes involved in cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It interacts with bacterial enzymes and proteins, inhibiting their function. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF7 (Breast) | 5.0 | 85% |

| HeLa (Cervical) | 7.5 | 90% |

| A549 (Lung) | 6.0 | 88% |

The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in vitro:

| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |

|---|---|---|

| TNF-α | 250 | 150 |

| IL-6 | 200 | 90 |

These findings indicate that the compound may be beneficial in treating inflammatory diseases .

Case Studies

- Anticancer Study : A study involving the administration of this compound to mice bearing tumor xenografts showed significant tumor reduction compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight for three weeks, resulting in a tumor volume decrease of approximately 60% .

- Antimicrobial Efficacy : In clinical trials assessing its efficacy against skin infections caused by resistant bacterial strains, the compound was found to be effective in reducing infection rates by over 70% when used topically .

属性

IUPAC Name |

5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUSMDUKULCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396654 | |

| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

173589-87-2 | |

| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。